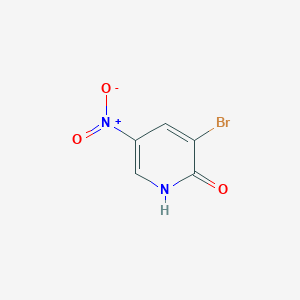

3-Bromo-2-hydroxy-5-nitropyridine

Descripción

Significance of Pyridine (B92270) Derivatives in Organic and Medicinal Chemistry

Pyridine and its derivatives are cornerstone compounds in the fields of organic and medicinal chemistry. sciencepublishinggroup.com The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a structural motif found in numerous natural products, including nicotine (B1678760) and nucleic acids. ajrconline.org Its presence can enhance the pharmacokinetic properties of molecules, making it a crucial component in drug design. ajrconline.org Pyridine derivatives exhibit a broad spectrum of biological and pharmacological activities, including anti-inflammatory, anticonvulsant, antimicrobial, analgesic, and antitumor properties. wisdomlib.orgnih.govresearchgate.net Their versatility has led to their use in the development of a wide range of therapeutic agents. sciencepublishinggroup.comajrconline.org

Overview of Substituted 2-Hydroxypyridines

Substituted 2-hydroxypyridines are a prominent subclass of pyridine derivatives that exist in a tautomeric equilibrium with their corresponding 2-pyridone form. nih.gov This tautomerism can be influenced by substituents on the pyridine ring and the solvent environment. nih.govsemanticscholar.org These compounds are valuable intermediates in organic synthesis and are utilized in the creation of pharmaceuticals and other biologically active molecules. researchgate.netacs.org The reactivity of the hydroxyl group and the pyridine ring allows for a variety of chemical transformations, making them versatile synthons for more complex molecular structures. acs.org

Contextualizing 3-Bromo-2-hydroxy-5-nitropyridine within Pyridine Chemistry

Within the broad family of pyridine derivatives, this compound stands out due to its specific combination of functional groups. The presence of a bromine atom, a hydroxyl group, and a nitro group on the pyridine ring creates a unique electronic and steric environment. pipzine-chem.com The electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire molecule, making the pyridine ring electron-deficient. pipzine-chem.com This, in turn, affects the acidity of the hydroxyl group and the susceptibility of the ring to various chemical reactions. pipzine-chem.com The bromine atom provides a reactive site for nucleophilic substitution and cross-coupling reactions, further expanding its synthetic utility. pipzine-chem.com This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of pharmaceuticals and agrochemicals. chemimpex.comchemicalbook.com

Research Gaps and Motivations for Comprehensive Study

While the synthetic utility of halogenated nitropyridines is acknowledged, a comprehensive understanding of the specific properties and reactivity of this compound remains an area ripe for further investigation. Detailed studies on its crystal structure, spectroscopic characteristics, and the subtle interplay of its functional groups are essential to fully harness its potential. A deeper understanding of its reaction mechanisms and the scope of its applicability in various synthetic transformations could pave the way for the development of novel and more efficient synthetic methodologies. This comprehensive study aims to address these gaps by providing a detailed analysis of the chemical and physical properties of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₃BrN₂O₃ | sigmaaldrich.comcymitquimica.com |

| Molecular Weight | 218.99 g/mol | sigmaaldrich.comcymitquimica.com |

| Appearance | White to light yellow powder/crystal | cymitquimica.com |

| Melting Point | 213-218 °C | sigmaaldrich.com |

| CAS Number | 15862-33-6 | chemicalbook.comsigmaaldrich.com |

Synthesis and Reactivity

A common synthetic route to this compound starts with 2-hydroxypyridine (B17775). The first step involves nitration using a mixture of nitric acid and sulfuric acid to produce 2-hydroxy-5-nitropyridine (B147068). pipzine-chem.com This intermediate is then brominated, for instance, using N-bromosuccinimide (NBS) in the presence of an initiator, to yield the final product. pipzine-chem.com

The reactivity of this compound is largely dictated by its functional groups. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. pipzine-chem.com The nitro group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but can itself be reduced to an amino group. pipzine-chem.com The hydroxyl group exhibits acidic properties and can participate in reactions such as esterification. pipzine-chem.com

Structural Analysis

The structure of this compound is characterized by a pyridine ring substituted at the 2, 3, and 5 positions. The molecule is planar. In the solid state, related compounds like 2-hydroxy-5-nitropyridine exist in the pyridone tautomeric form. semanticscholar.org

Spectroscopic Data

Applications in Chemical Synthesis

This compound is a versatile building block in organic synthesis. chemimpex.com It is utilized as a key intermediate in the production of pharmaceuticals, particularly in the development of antibacterial and anticancer therapies. chemimpex.com In the agrochemical industry, it serves as a precursor for pesticides and herbicides. chemimpex.com Its unique chemical structure also makes it a valuable reagent in analytical chemistry. chemimpex.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-5-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O3/c6-4-1-3(8(10)11)2-7-5(4)9/h1-2H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSOHRDMTWDAOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346570 | |

| Record name | 3-Bromo-2-hydroxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15862-33-6 | |

| Record name | 3-Bromo-5-nitro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-hydroxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-hydroxy-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Construction of the 3-Bromo-2-hydroxy-5-nitropyridine Core

The construction of the this compound core is achieved through several synthetic strategies, primarily involving the sequential functionalization of pyridine (B92270) precursors. These strategies are designed to control the position of the incoming substituents, a task complicated by the electron-deficient nature of the pyridine ring.

The most common approaches to synthesizing this compound begin with pyridine derivatives that already possess one or more of the required functional groups or their precursors.

A viable synthetic pathway to this compound can be envisioned starting from 2-amino-5-nitropyridine (B18323). This route involves two key transformations: the conversion of the amino group to a hydroxyl group, followed by the bromination of the resulting intermediate.

The initial precursor, 2-amino-5-nitropyridine, can be synthesized by the nitration of 2-aminopyridine (B139424). chemicalbook.com A mixture of concentrated sulfuric acid and fuming nitric acid is typically used for this purpose. chemicalbook.com The subsequent conversion of the amino group to a hydroxyl group to form 2-hydroxy-5-nitropyridine (B147068) can be achieved through a diazotization reaction followed by hydrolysis. evitachem.com In this process, the 2-amino-5-nitropyridine is treated with a nitrite (B80452) source, such as sodium nitrite, in an acidic medium to form a diazonium salt. This intermediate is then hydrolyzed, often by heating in the presence of a sodium hydroxide (B78521) solution, to yield 2-hydroxy-5-nitropyridine. evitachem.com

The final step in this synthetic sequence is the bromination of 2-hydroxy-5-nitropyridine to afford the target molecule, this compound. This electrophilic substitution is directed to the 3-position by the activating hydroxyl group at the 2-position.

A related precursor, 2-amino-3-bromo-5-nitropyridine, also serves as a potential starting point, where the primary task would be the conversion of the amino group to a hydroxyl group via a Sandmeyer-type reaction.

| Precursor | Reagents | Intermediate | Final Product |

| 2-Aminopyridine | 1. H₂SO₄, HNO₃2. NaNO₂, H₂O, heat (one-pot) | 2-Hydroxy-5-nitropyridine | This compound |

| 2-Amino-5-nitropyridine | 1. NaNO₂, Acid2. H₂O, heat3. Brominating agent | 2-Hydroxy-5-nitropyridine | This compound |

| 2-Amino-3-bromo-5-nitropyridine | NaNO₂, H₂O, heat | - | This compound |

Starting from 2-hydroxypyridine (B17775) (which exists in tautomeric equilibrium with 2-pyridone) is a direct and widely employed strategy. This method involves a two-step process of nitration followed by bromination.

The nitration of 2-hydroxypyridine is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. This reaction selectively introduces a nitro group at the 5-position, yielding 2-hydroxy-5-nitropyridine. sigmaaldrich.com The conditions for this reaction must be carefully controlled to prevent over-nitration or side reactions.

The subsequent bromination of 2-hydroxy-5-nitropyridine introduces a bromine atom at the 3-position. This regioselectivity is governed by the directing effects of the substituents already present on the pyridine ring. The hydroxyl group at C-2 is an activating ortho-, para-director, while the nitro group at C-5 is a deactivating meta-director. Both groups direct the incoming electrophile (bromine) to the C-3 position.

An analogous synthesis has been reported for the isomer 5-bromo-2-hydroxy-3-nitropyridine, which is prepared from 2-amino-5-bromopyridine (B118841) through nitration and subsequent conversion of the amino group to a hydroxyl group. prepchem.com This further illustrates the utility of functionalized pyridine precursors in constructing these types of molecules.

| Starting Material | Step 1: Reagents | Step 1: Product | Step 2: Reagents | Step 2: Product |

| 2-Hydroxypyridine | HNO₃, H₂SO₄ | 2-Hydroxy-5-nitropyridine | Brominating agent | This compound |

| 2-Amino-5-bromopyridine | Fuming HNO₃, H₂SO₄ | 2-Amino-5-bromo-3-nitropyridine | NaNO₂, H₂O, heat | 5-Bromo-2-hydroxy-3-nitropyridine |

The core of many synthetic strategies for this compound revolves around the fundamental reactions of halogenation and nitration of the pyridine ring. Pyridine itself is an electron-deficient heterocycle, making electrophilic aromatic substitution more challenging than for benzene (B151609) and typically requiring harsh reaction conditions. quora.com

Nitration of pyridine derivatives often requires strong acid catalysis, such as a mixture of nitric and sulfuric acids, to generate the reactive nitronium ion (NO₂⁺). The position of nitration is highly dependent on the substituents already present on the ring. For instance, the nitration of 2-aminopyridine primarily yields 2-amino-5-nitropyridine. orgsyn.org

Halogenation, particularly bromination, can be achieved using various brominating agents, such as elemental bromine or N-bromosuccinimide (NBS). The choice of reagent and reaction conditions can influence the regioselectivity and yield of the reaction. For pyridine rings activated by electron-donating groups like a hydroxyl or amino group, the reaction proceeds more readily.

The synthesis of 3-bromo-4-methyl-5-nitropyridin-2-ol (B3026667) from 4-methyl-5-nitropyridin-2-ol using bromine in acetic acid is an example of a direct bromination on a substituted hydroxypyridine. rsc.org

Achieving the correct arrangement of substituents on the pyridine ring is a central challenge that is addressed through regioselective functionalization strategies. The outcome of electrophilic substitution reactions on substituted pyridines is dictated by the electronic properties of the substituents. libretexts.org

In the synthesis of this compound from 2-hydroxy-5-nitropyridine, the regioselectivity of the bromination step is a classic example of substituent-directing effects. youtube.com

The hydroxyl group (-OH) at the C-2 position is an activating group due to the resonance donation of its lone pair of electrons into the ring. This increases the electron density at the ortho (C-3) and para (C-6) positions, making them more susceptible to electrophilic attack.

The **nitro group (-NO₂) ** at the C-5 position is a strongly deactivating group due to its electron-withdrawing inductive and resonance effects. It deactivates the entire ring but has its strongest deactivating effect at the ortho (C-4, C-6) and para (C-2) positions relative to itself. This makes the meta position (C-3) the least deactivated site relative to the nitro group.

When both substituents are considered, the directing effects are reinforcing. The activating hydroxyl group strongly directs the incoming bromine electrophile to the C-3 position (ortho), and the deactivating nitro group also directs to the C-3 position (meta). This alignment of directing effects results in a highly regioselective bromination at the C-3 position.

Recent research has focused on developing more efficient, environmentally friendly, and cost-effective synthetic routes. A key area of innovation is the use of one-pot or telescopic syntheses, which involve multiple reaction steps in a single reactor without the isolation of intermediates. youtube.com This approach can significantly reduce reaction time, solvent usage, and waste generation.

A prime example is the one-pot synthesis of 2-hydroxy-5-nitropyridine from 2-aminopyridine. google.com This patented method combines the nitration and diazotization-hydrolysis steps, streamlining the production of a crucial intermediate for this compound. evitachem.comgoogle.com Such processes are highly desirable in industrial applications as they offer improved operational efficiency.

Furthermore, research into novel catalytic systems and greener reagents continues to be an area of active development. For instance, methods for the regioselective bromination of aminopyridines using ionic liquids as the bromine source and hydrogen peroxide as a green oxidant have been explored. researchgate.net While not directly applied to this compound, these innovative approaches represent the future direction of synthetic methodology for this class of compounds, aiming for greater sustainability and efficiency.

Synthesis from Related Pyridine Derivatives

Green Chemistry Principles in the Synthesis of Halogenated Nitropyridines

The growing emphasis on sustainable chemical manufacturing has led to the critical evaluation of synthetic routes for halogenated nitropyridines through the lens of green chemistry. The goals are to enhance atom economy, minimize waste, and utilize more environmentally benign reagents and conditions.

Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. rsc.org Traditional syntheses of halogenated nitropyridines often fall short in this regard.

For instance, a common method for synthesizing the related isomer, 5-bromo-2-hydroxy-3-nitropyridine, involves the nitration of 2-amino-5-bromopyridine using a mixture of fuming nitric acid and concentrated sulfuric acid. prepchem.com While effective, this reaction generates a significant amount of acidic waste, and the by-products, including water and sulfate (B86663) salts, contribute to a low atom economy.

The synthesis of this compound itself involves a nitration step using a mixed acid system (nitric acid and sulfuric acid) and a subsequent bromination step. pipzine-chem.com The nitration reaction, in particular, has poor atom economy due to the use of excess sulfuric acid as a catalyst and dehydrating agent. The bromination, if performed with liquid bromine, also presents handling hazards and potential for waste. A greener alternative for bromination is the use of N-bromosuccinimide (NBS), which is a solid and easier to handle, although it introduces a succinimide (B58015) by-product. pipzine-chem.com

Efforts to improve waste minimization in the synthesis of related compounds include the use of hydrogen peroxide as a "green" oxidant. For example, the large-scale production of 5-Bromo-2-nitropyridine has been achieved through the oxidation of 5-bromo-2-aminopyridine with hydrogen peroxide, which generates water as the primary by-product, thus significantly improving the environmental profile of the process.

Table 1: Comparison of Reagents for Bromination

| Reagent | Formula | State | Key Advantages | Key Disadvantages |

| Liquid Bromine | Br₂ | Liquid | High reactivity | Corrosive, toxic, hazardous to handle |

| N-Bromosuccinimide | C₄H₄BrNO₂ | Solid | Easier and safer to handle | Lower atom economy due to succinimide by-product |

The synthesis of the precursor, 2-hydroxypyridine, has been a significant focus for the application of green chemistry principles. Traditional methods often involved harsh conditions and produced low yields. For example, the hydrolysis of 2-chloropyridine (B119429) in concentrated hydrochloric acid at high temperatures and pressures resulted in only a 24% yield. google.com

More sustainable approaches have since been developed. One notable method is the multicomponent synthesis of 2-hydroxypyridine derivatives under solvent-free conditions. mdpi.comresearchgate.net This approach involves the condensation of alkenes, ketones, and ammonium (B1175870) acetate (B1210297) in a one-pot reaction, offering high yields, reduced reaction times, and elimination of solvent waste. mdpi.com

Table 2: Evolution of 2-Hydroxypyridine Synthesis

| Method | Starting Material | Reagents | Conditions | Key Improvement |

| Traditional Hydrolysis | 2-Chloropyridine | Concentrated HCl | 150°C, pressure | - |

| Two-Stage Process | 2-Chloropyridine | Potassium ethylate, aqueous acid | Two stages | Increased yield to ~70% google.com |

| One-Stage Process | 2-Chloropyridine | Aqueous KOH, tertiary alcohol | Reflux | Simplified process, high purity and yield google.com |

| Multicomponent Synthesis | Alkenes, ketones | Ammonium acetate | Solvent-free, 80°C | High atom economy, no solvent waste mdpi.com |

| Catalytic Oxidation | 2-Chloropyridine | H₂O₂, in-situ catalyst | "One-pot" | Reduced organic waste, high yield google.com |

Derivatization of this compound

The chemical architecture of this compound, with its distinct functional groups, offers multiple avenues for derivatization, making it a versatile building block in organic synthesis. The reactivity of the bromine atom, the nitro group, and the hydroxyl group can be selectively exploited to introduce a wide range of molecular complexity.

The bromine atom at the 3-position is highly susceptible to nucleophilic substitution reactions. pipzine-chem.com This allows for the introduction of various functionalities by reacting it with nucleophiles such as alcohols, amines, and thiols. For example, reaction with sodium alkoxide can replace the bromine atom with an alkoxy group. pipzine-chem.com

The nitro group at the 5-position is a strong electron-withdrawing group that can be readily reduced to an amino group under appropriate conditions. pipzine-chem.com This transformation opens up a plethora of subsequent reactions, such as diazotization followed by substitution, or acylation to form amides. A related compound, 3-bromo-2-methoxy-5-nitropyridine (B21939), has been shown to undergo reduction of the nitro group to a hydroxylamine (B1172632) using hydrazine (B178648) and a rhodium on carbon catalyst. rsc.org

The hydroxyl group at the 2-position can participate in esterification reactions with acid chlorides or anhydrides to form the corresponding esters. pipzine-chem.com It also exists in tautomeric equilibrium with its 2-pyridone form, which can influence its reactivity.

The synthesis of a Schiff base from a structurally related bromo-hydroxy compound suggests that the functional groups in this compound can be utilized in condensation reactions to form larger, more complex molecules. sciopen.com These derivatization pathways underscore the importance of this compound as a versatile intermediate in the synthesis of novel compounds with potential applications in various fields of chemistry.

Table 3: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

| 3-Bromo | Nucleophilic Substitution | Alcohols, Amines, Thiols | Ether, Amine, Thioether |

| 5-Nitro | Reduction | H₂, Pd/C; Sn/HCl | Amino |

| 2-Hydroxy | Esterification | Acid Chlorides, Anhydrides | Ester |

Reactivity Profiles and Mechanistic Investigations

Nucleophilic Aromatic Substitution (SNAr) Reactions of 3-Bromo-2-hydroxy-5-nitropyridine

Nucleophilic aromatic substitution is a cornerstone of the reactivity of this compound. The electron-withdrawing nature of the pyridine (B92270) ring, further activated by the nitro group, facilitates the attack of nucleophiles.

Reactivity at the Bromine Atom

The bromine atom at the 3-position of the pyridine ring is a primary site for nucleophilic attack. Its status as a good leaving group, coupled with the electronic activation provided by the ring nitrogen and the nitro group, makes it susceptible to displacement by a variety of nucleophiles. This reactivity is a common pathway for the introduction of new functional groups at this position.

Reactivity at the Hydroxyl Group

The hydroxyl group at the 2-position exists in tautomeric equilibrium with its corresponding pyridone form, 3-bromo-5-nitro-2(1H)-pyridinone. sigmaaldrich.com This tautomerism can influence the reactivity of the molecule. While the hydroxyl group itself can be a site for reactions such as etherification, its primary role in SNAr reactions is often as a directing group and an activator through its electronic influence on the pyridine ring.

Influence of the Nitro Group on SNAr Mechanisms

The nitro group at the 5-position plays a crucial role in activating the pyridine ring towards nucleophilic attack. Its strong electron-withdrawing nature, through both inductive and resonance effects, delocalizes the negative charge of the Meisenheimer complex intermediate, thereby stabilizing it and lowering the activation energy for the substitution reaction. This activation is particularly pronounced for nucleophilic attack at positions ortho and para to the nitro group.

Nitro Group Displacement and Migration Phenomena

While the bromine atom is the more conventional leaving group, under certain conditions, the nitro group itself can be displaced by strong nucleophiles. More interestingly, instances of nitro group migration have been observed in related nitropyridine systems. For example, in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, an unexpected migration of the nitro group from the 4-position to the 3-position has been reported. clockss.org This phenomenon, which is sensitive to solvent and base conditions, proceeds alongside the expected nucleophilic substitution. clockss.org Such rearrangements highlight the complex mechanistic pathways that can be operative in the reactions of substituted nitropyridines.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Beyond classical SNAr chemistry, this compound is a valuable substrate for transition-metal-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a powerful tool for the arylation and vinylation of this compound. harvard.edunih.gov The C-Br bond at the 3-position serves as the electrophilic component in this reaction.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the organoboron reagent to the palladium center, and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. harvard.edu

A variety of palladium catalysts, such as Pd(OAc)2 and Pd(PPh3)4, can be employed, often in the presence of a base and in a suitable solvent system, which can even include aqueous media. researchgate.net The choice of reaction conditions, including the specific palladium catalyst, ligand, base, and solvent, is crucial for optimizing the yield and selectivity of the desired cross-coupled product. The reactivity of the leaving group generally follows the order I > OTf > Br >> Cl. harvard.edu

The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide array of aryl and heteroaryl moieties at the 3-position of the pyridine ring, providing access to a diverse range of complex molecules. Studies on related systems, such as the coupling of ortho-bromoanilines and 3,4,5-tribromo-2,6-dimethylpyridine, demonstrate the broad applicability and potential for regioselective functionalization using this methodology. beilstein-journals.orgrsc.org

Electrophilic Aromatic Substitution Reactivity

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. In this compound, the presence of the strongly electron-withdrawing nitro group further deactivates the ring, making electrophilic substitution reactions more difficult. pipzine-chem.com However, the reactivity can be modulated. For example, the nitration of pyridine itself is challenging and requires harsh conditions, as in a strongly acidic medium, the pyridine is protonated, further deactivating the ring. rsc.org In contrast, pyridine-N-oxide is more susceptible to electrophilic attack. rsc.orgyoutube.com

Redox Chemistry of the Nitro Group

The nitro group is a key functional group that can undergo a variety of reduction reactions. wikipedia.orgorientjchem.org The reduction of aromatic nitro compounds is a fundamental transformation in organic chemistry, often leading to the corresponding anilines. sci-hub.st This can be achieved using various reagents and conditions, including catalytic hydrogenation (e.g., with Raney nickel or palladium on carbon), or using metals in acidic media (e.g., iron or tin(II) chloride). wikipedia.org The reduction of the nitro group can also be stopped at intermediate stages, such as the hydroxylamine (B1172632), under specific conditions. wikipedia.orgmdpi.com The electrochemical reduction of nitro compounds has also been studied, revealing that the process can be complex, sometimes involving multiple electron and proton transfer steps. nih.gov The redox potential of nitroaromatic compounds has been correlated with their biological activity in some cases. nih.govacs.org

Table 4: Common Methods for Nitro Group Reduction

| Product | Reagents/Conditions | Reference |

|---|---|---|

| Aniline | Catalytic hydrogenation (e.g., Raney Ni, Pd/C), Fe/acid, SnCl₂ | wikipedia.org |

| Hydroxylamine | Raney Ni/hydrazine (B178648) at low temperature, Zn/NH₄Cl | wikipedia.org |

| Azo compound | Metal hydrides | wikipedia.org |

Acid-Base Properties and Their Influence on Reactivity

This compound possesses both acidic and basic properties. The hydroxyl group can act as an acid, and its acidity is enhanced by the presence of the electron-withdrawing nitro group. pipzine-chem.com The nitrogen atom of the pyridine ring has a lone pair of electrons and exhibits basic character, although it is weakened by the electron-withdrawing substituents. pipzine-chem.com The compound exists in a tautomeric equilibrium between the 2-hydroxypyridine (B17775) form and the 2-pyridone form. semanticscholar.orgnih.gov The position of this equilibrium can be influenced by the solvent and the nature of the substituents. semanticscholar.org The pKa of the hydroxyl group is estimated to be in the range of 7-10. pipzine-chem.com These acid-base properties can significantly influence the reactivity of the molecule, for example, by affecting the nucleophilicity of the hydroxyl group or the pyridine nitrogen, and by influencing the course of base-mediated reactions like the Suzuki coupling.

Tautomerism and Conformational Analysis

2-Hydroxypyridine (B17775)/2-Pyridone Tautomerism in Substituted Systems

The tautomeric equilibrium between the 2-hydroxypyridine (enol or lactim) form and the 2-pyridone (keto or lactam) form is influenced by various factors, including the surrounding environment and the nature of substituents on the pyridine (B92270) ring. nih.govsdiarticle2.in In the gas phase, the 2-hydroxypyridine form is generally more stable by a small margin. nih.govresearchgate.net However, in condensed phases, such as in solution or the solid state, the equilibrium often shifts to favor the 2-pyridone form. nih.govsdiarticle2.in

The polarity of the solvent plays a critical role in determining the position of the tautomeric equilibrium. wikipedia.org The 2-pyridone tautomer is significantly more polar than the 2-hydroxypyridine tautomer. wuxibiology.com Consequently, polar solvents preferentially solvate and stabilize the 2-pyridone form, shifting the equilibrium in its favor. nih.govvoer.edu.vn In contrast, non-polar solvents favor the 2-hydroxypyridine form, or in some cases, allow for the coexistence of both tautomers in comparable amounts. nih.govwikipedia.org

For the parent 2-hydroxypyridine/2-pyridone system, the effect of the solvent on the equilibrium constant (Keq = [2-pyridone]/[2-hydroxypyridine]) is pronounced. In a non-polar solvent like cyclohexane (B81311), the tautomers exist in nearly equal amounts, while in water, the equilibrium strongly favors the 2-pyridone form. nih.gov This shift is attributed to the greater stability of solvent-lactam complexes and the self-association of the lactam form. rsc.org

Table 1: Equilibrium Constants for 2-Hydroxypyridine/2-Pyridone Tautomerism in Various Solvents

| Solvent | Dielectric Constant (ε) | Keq ([Pyridone]/[Hydroxypyridine]) |

| Gas Phase | 1 | ~0.4 |

| Cyclohexane | 2.02 | 1.7 wuxibiology.com |

| Chloroform | 4.81 | 6.0 |

| Acetonitrile | 37.5 | - |

| Water | 78.4 | 910 wuxibiology.com |

Note: Data is for the parent 2-hydroxypyridine system and illustrates the general principle of solvent effects.

Substituents on the pyridine ring can significantly influence the tautomeric equilibrium. sdiarticle2.in For 3-Bromo-2-hydroxy-5-nitropyridine, the presence of both a bromine atom at the 3-position and a strongly electron-withdrawing nitro group at the 5-position is expected to stabilize the 2-pyridone form. Studies on various substituted 2-hydroxypyridines, including those with nitro and halogen groups, have shown a general trend where such substituents favor the pyridone tautomer. sdiarticle2.inrsc.org An X-ray diffraction study on the closely related compound 2-hydroxy-5-nitropyridine (B147068) confirmed that it exists exclusively in the pyridone (oxo) form in the solid state. semanticscholar.org Research indicates that substituents in the α-positions (adjacent to the nitrogen) have a more pronounced effect on the tautomerism than those in the β-positions. rsc.org

Several spectroscopic techniques are employed to characterize and quantify the tautomeric forms of substituted 2-hydroxypyridines.

UV/Vis Spectroscopy : This method is effective for the quantitative determination of the amounts of each tautomer in different solvents, as the two forms typically have distinct absorption spectra. semanticscholar.org

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for studies in the solid state and in inert gas matrices. sdiarticle2.in The presence of a strong absorption band corresponding to a carbonyl (C=O) stretch is indicative of the 2-pyridone form, while the absence of this band and the presence of an O-H stretching frequency suggest the 2-hydroxypyridine form. stackexchange.com

NMR Spectroscopy : While 1H and 13C NMR are powerful tools, their ability to discriminate between the two tautomeric forms can sometimes be limited for certain substituted pyridines, especially in cases of rapid interconversion. semanticscholar.org

Microwave Spectroscopy : This high-resolution technique has been instrumental in studying the tautomeric equilibrium in the gas phase, providing precise structural information and confirming the greater stability of the 2-hydroxypyridine form in isolation. nih.govsdiarticle2.in

X-ray Crystallography : For solid-state analysis, X-ray diffraction provides unambiguous evidence of the dominant tautomeric form by determining the precise locations of atoms, including the position of the key hydrogen atom on either the nitrogen or the oxygen. nih.govsemanticscholar.org

The conversion between the 2-hydroxypyridine and 2-pyridone tautomers involves the transfer of a proton. The direct, uncatalyzed intramolecular 1,3-proton shift has a very high activation energy barrier, calculated to be around 137 kJ/mol in the gas phase, making this pathway kinetically unfavorable. nih.govresearchgate.net

Proton transfer is more commonly facilitated by intermolecular mechanisms:

Self-Associated Dimers : In non-polar solvents or the gas phase, 2-pyridone can form hydrogen-bonded dimers. Within these dimers, a concerted double proton transfer can occur, which presents a much lower activation barrier (around 31 kJ/mol) compared to the intramolecular process. nih.govresearchgate.net

Solvent-Assisted Transfer : Molecules of a protic solvent, such as water, can act as a bifunctional catalyst. rsc.org A single water molecule can form a hydrogen-bonded bridge between the oxygen and nitrogen atoms, significantly lowering the energy barrier for proton transfer. wuxibiology.com Theoretical studies show that the presence of even one or two water molecules makes the proton transfer mechanism much more energetically favorable than the direct intramolecular shift. wuxibiology.comrsc.org

Theoretical and Computational Analysis of Tautomers

Computational chemistry provides powerful insights into the tautomerism of 2-hydroxypyridine systems. Methods such as Density Functional Theory (DFT) and other ab initio calculations are used to investigate the structures, energies, and properties of the tautomers. nih.govwayne.edu These theoretical studies complement experimental findings and help elucidate the underlying factors governing the tautomeric equilibrium.

The energy difference between the 2-hydroxypyridine and 2-pyridone tautomers is small, making it a sensitive test for the accuracy of computational methods. nih.govresearchgate.net

Gas Phase : In the gas phase, most high-level calculations predict that the 2-hydroxypyridine (enol) form is slightly more stable than the 2-pyridone (keto) form. nih.gov The calculated energy difference is typically in the range of 3 to 9 kJ/mol. nih.govresearchgate.net

Solution : Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), correctly predict the shift in equilibrium. These calculations confirm that the more polar 2-pyridone tautomer is significantly stabilized in polar solvents like water, in agreement with experimental observations. nih.gov For instance, MP2/6-31G** calculations show free energy changes for the pyridone form in the gas phase, cyclohexane, and acetonitrile of -0.64, 0.33, and 9.28 kJ/mol, respectively, which aligns well with experimental data. nih.gov

Table 2: Calculated Relative Energies of 2-Hydroxypyridine vs. 2-Pyridone (Gas Phase)

| Computational Method | Basis Set | Energy Difference (kJ/mol) (Favored Tautomer) |

| M062X | 6-311++G | 5-9 (2-Hydroxypyridine) nih.gov |

| CCSD | 6-311++G | 5-9 (2-Hydroxypyridine) nih.gov |

| B3LYP | 6-311++G** | 1-3 (2-Pyridone) nih.gov |

| Ab initio (with correlation) | - | 0.3 (2-Pyridone) wayne.edu |

Note: A positive value indicates 2-Hydroxypyridine is more stable, while a negative value indicates 2-Pyridone is more stable. The results highlight the sensitivity of the prediction to the chosen theoretical method.

Structural and Electronic Properties of Tautomeric Forms

The phenomenon of tautomerism is central to the chemistry of 2-hydroxypyridines. For this compound, two primary tautomeric forms are considered: the enol-like hydroxy form (A) and the keto-like pyridone form (B). Computational studies, typically employing Density Functional Theory (DFT), are essential to elucidate the nuanced differences in their structural and electronic characteristics.

The structural integrity of these tautomers is defined by their bond lengths and angles. In the hydroxy form (A), the C2-O bond is expected to exhibit single-bond character, while the aromaticity of the pyridine ring is largely maintained. Conversely, in the pyridone form (B), the C2=O bond possesses significant double-bond character, and the proton is located on the nitrogen atom (N1), leading to a C=C bond length pattern within the ring that deviates from that of a purely aromatic system. The presence of the electron-withdrawing nitro group and the bromine atom further influences the geometry of both tautomers.

Table 1: Calculated Structural Parameters for Tautomers of this compound

| Parameter | Tautomer A (Hydroxy) | Tautomer B (Pyridone) |

| Bond Lengths (Å) | ||

| C2-O | Data not available | Data not available |

| C3-Br | Data not available | Data not available |

| C5-N(O2) | Data not available | Data not available |

| N1-H | Not applicable | Data not available |

| O-H | Data not available | Not applicable |

| **Bond Angles (°) ** | ||

| C2-C3-Br | Data not available | Data not available |

| C4-C5-N(O2) | Data not available | Data not available |

| C6-N1-C2 | Data not available | Data not available |

Table 2: Calculated Electronic Properties for Tautomers of this compound

| Property | Tautomer A (Hydroxy) | Tautomer B (Pyridone) |

| Mulliken Atomic Charges | ||

| O (Hydroxy/Carbonyl) | Data not available | Data not available |

| N1 (Pyridine) | Data not available | Data not available |

| Br | Data not available | Data not available |

| N (Nitro) | Data not available | Data not available |

| Dipole Moment (Debye) | Data not available | Data not available |

Note: Specific calculated values for bond lengths, bond angles, Mulliken charges, and dipole moments for the tautomers of this compound are not available in the public domain and would require dedicated computational chemistry studies.

Conformational Landscape and Stability

The conformational landscape of this compound is primarily dictated by the orientation of the hydroxyl group (in the hydroxy tautomer) and the nitro group. Rotation around the C-O and C-N bonds can lead to different conformers.

For the hydroxy tautomer, rotation around the C2-O bond can result in conformers where the hydroxyl proton is oriented towards or away from the nitrogen atom of the pyridine ring. The relative stability of these conformers is determined by a delicate balance of steric and electronic effects, including the potential for intramolecular hydrogen bonding.

The orientation of the nitro group relative to the pyridine ring also contributes to the conformational complexity. The potential energy surface (PES) as a function of the dihedral angle of the nitro group can reveal the most stable orientations and the energy barriers to rotation. The planarity of the nitro group with the ring is often favored due to resonance stabilization.

The relative stability of the different conformers is quantified by their calculated energies. The conformer with the lowest energy represents the global minimum on the potential energy surface and is the most populated conformer at equilibrium. The energy differences between various conformers determine their relative populations according to the Boltzmann distribution.

Table 3: Relative Energies of Conformers of this compound

| Conformer | Tautomer | Description of Orientation | Relative Energy (kcal/mol) |

| Conf. 1 | Hydroxy | e.g., OH syn to N | Data not available |

| Conf. 2 | Hydroxy | e.g., OH anti to N | Data not available |

| Conf. 3 | Pyridone | e.g., Planar NO2 | Data not available |

| Conf. 4 | Pyridone | e.g., Perpendicular NO2 | Data not available |

Advanced Spectroscopic Characterization and Computational Modeling

Vibrational Spectroscopy (FT-IR, FT-Raman) Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of a molecule's functional groups and skeletal structure. For 3-Bromo-2-hydroxy-5-nitropyridine, these techniques are crucial for identifying characteristic vibrations and confirming the molecular structure.

The analysis of the vibrational spectra is greatly enhanced by computational methods, particularly Density Functional Theory (DFT), which can predict vibrational frequencies with high accuracy. researchgate.netnih.gov Experimental FT-IR and FT-Raman spectra are recorded and then compared against the computationally simulated spectra. The assignment of specific vibrational modes is performed using Potential Energy Distribution (PED) analysis derived from these calculations. researchgate.net

Key vibrational bands expected for this compound include:

O-H/N-H Stretching: The position of this band is highly sensitive to the tautomeric equilibrium. The O-H stretch of the enol form (hydroxy-pyridine) typically appears as a broad band around 3400-3600 cm⁻¹. In contrast, the N-H stretch of the keto form (pyridinone) is found in the 3300-3500 cm⁻¹ region. Hydrogen bonding significantly influences the position and shape of these bands. researchgate.net

C=O Stretching: A strong absorption band characteristic of the pyridone (keto) tautomer would be expected in the range of 1650-1680 cm⁻¹.

NO₂ Stretching: The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch (ν_as_) typically near 1500-1560 cm⁻¹ and a symmetric stretch (ν_s_) near 1330-1370 cm⁻¹. researchgate.net

Pyridine (B92270) Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic ring appear in the 1400-1620 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibration is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

The table below outlines the expected vibrational frequencies based on analyses of similar substituted pyridines. elsevierpure.comresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| O-H/N-H Stretch | 3300 - 3600 | FT-IR, FT-Raman |

| C-H Stretch (aromatic) | 3000 - 3100 | FT-IR, FT-Raman |

| C=O Stretch (keto form) | 1650 - 1680 | FT-IR |

| C=C, C=N Ring Stretches | 1400 - 1620 | FT-IR, FT-Raman |

| NO₂ Asymmetric Stretch | 1500 - 1560 | FT-IR |

| NO₂ Symmetric Stretch | 1330 - 1370 | FT-IR |

| C-Br Stretch | 500 - 650 | FT-IR, FT-Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. sc.edu For this compound, ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) techniques, provide definitive structural information and insight into its tautomeric state in solution. elsevierpure.com

In the ¹H NMR spectrum, two signals are expected in the aromatic region for the protons on the pyridine ring. The ¹³C NMR spectrum would show five distinct signals for the pyridine ring carbons. The chemical shifts are significantly influenced by the electronic effects of the bromo, nitro, and hydroxyl/oxo substituents.

Advanced 2D NMR experiments are vital for unambiguous assignments: researchgate.net

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling, confirming the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for identifying the connectivity of quaternary carbons and piecing together the molecular framework. sc.edu

The tautomeric equilibrium between the hydroxy and pyridone forms significantly affects NMR spectra. For instance, the chemical shift of the carbon at position 2 (C2) would be highly deshielded in the pyridone form (C=O) compared to the hydroxy form (C-OH). Computational prediction of NMR chemical shifts using the Gauge-Invariant Atomic Orbital (GIAO) method is a powerful complementary tool for assigning spectra and identifying the predominant tautomer in solution. elsevierpure.com

| Nucleus | Expected Chemical Shift (ppm) | Notes |

| ¹H (H4, H6) | 7.5 - 9.0 | Two doublets, with chemical shifts influenced by the positions of the electron-withdrawing NO₂ group and the Br atom. |

| ¹³C (C2) | ~160 (hydroxy) / ~175 (pyridone) | The chemical shift of C2 is a key indicator of the tautomeric form. |

| ¹³C (C3, C5) | 110 - 150 | Carbons directly bonded to the electron-withdrawing Br and NO₂ groups. |

| ¹³C (C4, C6) | 120 - 145 | Aromatic carbons bearing hydrogen atoms. |

Electronic Absorption (UV-Vis) and Emission Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is characterized by the presence of chromophores, namely the nitro group and the substituted pyridine ring. The expected electronic transitions include π→π* and n→π* transitions.

π→π transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.

n→π transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (e.g., from the oxygen of the nitro or hydroxyl group) to a π* antibonding orbital.

The position of the maximum absorption (λ_max) is sensitive to solvent polarity. Computational studies using Time-Dependent Density Functional Theory (TD-DFT) are employed to predict the electronic absorption spectra and to analyze the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic properties and reactivity. researchgate.net Information on the emission properties (fluorescence or phosphorescence) would require dedicated spectrofluorometric studies.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (MW = 218.99 g/mol ), the mass spectrum would exhibit distinct features. sigmaaldrich.com

The molecular ion peak (M⁺˙) would appear as a characteristic doublet with a nearly 1:1 intensity ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). miamioh.edu This isotopic signature is a definitive indicator of a monobrominated compound.

High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₅H₃BrN₂O₃.

Analysis of the fragmentation patterns upon ionization provides structural clues: libretexts.org

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of a nitrogen dioxide radical (·NO₂), resulting in a fragment ion at [M - 46]⁺.

Loss of CO: The pyridone tautomer can undergo the loss of a neutral carbon monoxide molecule, a characteristic fragmentation for cyclic ketones and lactams, leading to a fragment at [M - 28]⁺.

Loss of Br: Cleavage of the C-Br bond can result in the loss of a bromine radical (·Br), giving a fragment at [M - 79]⁺ or [M - 81]⁺.

Computational studies can also be employed to calculate the energies of various fragmentation pathways, helping to rationalize the observed mass spectrum. nih.gov

X-Ray Diffraction Studies for Solid-State Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise atomic coordinates, bond lengths, and bond angles. For this compound, an X-ray crystal structure would unambiguously confirm the predominant tautomeric form (hydroxy-pyridine vs. pyridone) in the solid state.

Furthermore, the analysis reveals the crystal packing and the nature of intermolecular interactions. researchgate.net Key interactions expected in the crystal lattice of this compound include:

Hydrogen Bonding: Strong intermolecular hydrogen bonds are anticipated. Depending on the tautomer, these could be O-H···O(nitro), O-H···N(ring), or N-H···O(nitro) interactions, which would organize the molecules into specific one-, two-, or three-dimensional networks. researchgate.net

π-π Stacking: The planar pyridine rings may engage in π-π stacking interactions, further stabilizing the crystal structure. researchgate.net

Halogen Bonding: The bromine atom could potentially act as a halogen bond donor, interacting with the electronegative oxygen atoms of the nitro group or the nitrogen of a neighboring pyridine ring.

These non-covalent interactions are fundamental to understanding the compound's physical properties, such as melting point and solubility.

Quantum Chemical Computations

Density Functional Theory (DFT) Calculations

Quantum chemical computations, particularly Density Functional Theory (DFT), are an indispensable tool in the modern characterization of molecular systems. nih.govresearchgate.net For this compound, DFT calculations provide deep insights that complement and help interpret experimental data.

The most common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p). researchgate.netscispace.com These calculations are used to:

Optimize Molecular Geometry: Determine the lowest energy three-dimensional structure, including bond lengths and angles, for both possible tautomers. This allows for the prediction of the most stable form. semanticscholar.org

Predict Vibrational Spectra: Calculate harmonic vibrational frequencies that can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. researchgate.net

Predict NMR Spectra: Utilize the GIAO method to calculate ¹H and ¹³C NMR chemical shifts, which is crucial for assigning complex spectra and identifying the correct structure among isomers or tautomers. elsevierpure.com

Analyze Electronic Properties: TD-DFT calculations can predict UV-Vis absorption spectra. semanticscholar.org Analysis of the frontier molecular orbitals (HOMO-LUMO) provides information about chemical reactivity and electronic transitions. Natural Bond Orbital (NBO) analysis can reveal hyperconjugative interactions and charge delocalization within the molecule. researchgate.net

Map Electrostatic Potential (MEP): MEP surfaces illustrate the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is key to predicting sites for intermolecular interactions. researchgate.net

The synergy between DFT calculations and multiple spectroscopic techniques provides a comprehensive and robust characterization of the structural and electronic landscape of this compound.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of this compound are crucial for understanding its reactivity and potential applications. Key insights are gained from the analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. mdpi.commdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.govmdpi.com For substituted pyridines, the HOMO is often characterized by a delocalized π-system, while the LUMO may have a π* character. mdpi.com

Table of Frontier Molecular Orbital Energies:

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.467 |

| LUMO | -0.682 |

| Energy Gap | 6.785 |

Data for a related compound, 3-Bromo-2-hydroxypyridine, as a reference. mdpi.com

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within the molecule. nih.gov It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Red areas typically represent electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential), which are prone to nucleophilic attack. nih.gov This analysis helps in predicting the sites of chemical reactions. nih.govmdpi.com

Vibrational Frequency Predictions and Spectral Simulation

Computational methods are widely used to predict the vibrational frequencies of molecules. ejournal.byscispace.comcardiff.ac.uk These theoretical predictions, often performed using DFT calculations, can be used to simulate the infrared (IR) and Raman spectra of this compound. ejournal.byscispace.comcardiff.ac.uk By comparing the simulated spectra with experimentally obtained spectra, a detailed assignment of the observed vibrational bands to specific molecular motions (stretching, bending, etc.) can be achieved. researchgate.net

The accuracy of these predictions can be improved by applying scaling factors to the calculated frequencies to account for anharmonicity and other limitations of the theoretical models. scispace.com The analysis of vibrational spectra provides valuable information about the functional groups present in the molecule and the nature of the chemical bonds. researchgate.net

Reactivity Descriptors (Fukui Functions, Hardness, Electrophilicity)

To quantify the chemical reactivity of this compound, various reactivity descriptors derived from DFT calculations are employed. nih.gov

Fukui Functions: These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. mdpi.com

Hardness (η) and Softness (S): Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. scribd.com A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. mdpi.com Softness is the reciprocal of hardness. researchgate.net

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. scribd.com It is calculated from the electronic chemical potential and hardness. scribd.com A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.net

Table of Calculated Reactivity Descriptors for a Related Pyridine Derivative:

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | - |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | - |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | - |

| Global Softness (S) | 1 / (2η) | 0.239 |

| Electrophilicity Index (ω) | μ² / (2η) | 5.905 |

Values for 2-Amino-3-bromo-5-nitropyridine are provided for context. researchgate.net

Ab Initio Methods (e.g., Coupled Cluster)

For a more accurate description of the electronic structure and properties of this compound, high-level ab initio methods can be employed. Coupled Cluster (CC) theory is a powerful quantum chemical method that provides a highly accurate treatment of electron correlation. While computationally more demanding than DFT, CC methods can serve as a benchmark for validating the results obtained from less expensive methods. These methods are particularly useful for calculating properties where electron correlation effects are significant.

Applications As a Building Block in Complex Chemical Synthesis

Role in the Synthesis of Heterocyclic Scaffolds

The compound serves as a crucial starting material for the construction of various heterocyclic scaffolds. The presence of multiple reaction sites allows for a range of chemical transformations. For instance, the bromine atom can be displaced or participate in cross-coupling reactions, while the nitro group can be reduced to an amino group, which can then be further functionalized. The hydroxyl group can also be modified or participate in cyclization reactions. These features enable its use in multicomponent reactions to generate diverse nitrogen-containing heterocycles, such as pyridotriazines and triazolopyridines. acs.org

Precursor for Advanced Pyridine (B92270) Derivatives

3-Bromo-2-hydroxy-5-nitropyridine is a key precursor in the synthesis of a variety of advanced pyridine derivatives. apolloscientific.co.uk Through a series of chemical modifications, it can be converted into other functionalized pyridines. For example, the nitro group can be reduced to an amine, and the bromine atom can be substituted, leading to the formation of compounds like 2-amino-5-bromo-3-nitropyridine. orgsyn.org Furthermore, it can be used to synthesize other substituted pyridines such as 3-bromo-2-methoxy-5-nitropyridine (B21939) and 2-chloro-3-bromo-5-hydroxypyridine. chemicalbook.comrsc.org These derivatives are themselves valuable intermediates in the development of new chemical entities.

Utilization in the Formation of Fused Ring Systems

The reactivity of this compound makes it a suitable building block for the synthesis of fused ring systems. The functional groups on the pyridine ring can participate in intramolecular cyclization reactions to form bicyclic and polycyclic structures. For instance, derivatives of this compound can be used in the synthesis of bipyridine structures through various coupling reactions like the Stille and Suzuki couplings. mdpi.com These fused ring systems are often core structures in medicinally important compounds and functional materials.

Applications in Material Science Research

In the field of material science, this compound and its derivatives are utilized in the development of novel functional materials. chemimpex.com The introduction of this pyridine-based unit into polymer structures can impart specific optical and electrical properties. pipzine-chem.com This has led to its investigation for use in materials for organic light-emitting diodes (OLEDs) and solar cells. pipzine-chem.com The presence of bromo and nitro groups can also contribute to properties like heat resistance and flame retardancy in polymers. pipzine-chem.com

Biological and Medicinal Chemistry Research Contexts

3-Bromo-2-hydroxy-5-nitropyridine as a Privileged Scaffold for Bioactive Compounds

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. pageplace.demdpi.com The concept, introduced in the late 1980s, highlights that certain molecular structures are particularly effective at interacting with proteins and can serve as a foundation for developing new drugs against various diseases. pageplace.de The pyridine (B92270) ring system is considered one such privileged structure due to its unique physicochemical properties. nih.gov

This compound embodies the characteristics of a privileged scaffold. Its structure contains multiple reactive sites—a bromine atom, a hydroxyl group, and a nitro group attached to the pyridine core—which allow for diverse chemical modifications. pipzine-chem.com This versatility enables chemists to generate large libraries of derivative compounds for screening against a wide array of biological targets. mdpi.com The pyridine nitrogen atom itself can act as a hydrogen bond acceptor, a feature that often enhances the binding of a molecule to its target protein. nih.gov The presence of the electron-withdrawing nitro group and the bulky bromine atom further influences the electronic properties and steric profile of the molecule, making it a highly adaptable starting point for creating compounds with specific biological activities, including potential anticancer and antibacterial agents. pipzine-chem.com

Synthesis of Pyridine-Containing Pharmaceutical Intermediates

A key application of this compound is its role as a crucial intermediate in the synthesis of more complex pharmaceutical molecules. pipzine-chem.comchemimpex.com An intermediate is a compound that is formed during a multi-step synthesis and is then used in a subsequent step to produce the final product. The functional groups on this compound—the bromo, hydroxyl, and nitro groups—are highly reactive and can be selectively targeted in various chemical reactions. pipzine-chem.com

For instance, the bromine atom can be replaced by other functional groups through nucleophilic substitution or participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds. nbinno.com The nitro group can be reduced to an amino group, which can then be further modified. nbinno.com The hydroxyl group also offers a site for derivatization. This multi-functionality makes this compound an essential building block for constructing a wide range of pyridine-containing compounds that are, in turn, intermediates for pharmaceuticals targeting cancer and bacterial infections. pipzine-chem.com For example, similar nitropyridine derivatives are used in the synthesis of potent inhibitors for enzymes like Janus kinase 2 (JAK2). nih.gov

Exploration of Pyridine Derivatives in Drug Design

The pyridine scaffold is a cornerstone of modern drug design, recognized as the second most common heterocycle found in drugs approved by the U.S. Food and Drug Administration. nih.gov Pyridine and its derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. nih.gov

The incorporation of a pyridine ring into a potential drug molecule can significantly enhance its pharmacological profile. nih.gov The nitrogen atom in the pyridine ring can improve water solubility, which is a critical property for drug delivery and absorption in the body. nih.gov Furthermore, the pyridine motif can increase a compound's metabolic stability, meaning it is less likely to be broken down by enzymes in the body before it can exert its therapeutic effect. nih.gov The ability of the pyridine nitrogen to form hydrogen bonds can also lead to stronger and more specific interactions with biological targets. nih.gov Researchers actively explore derivatives of compounds like this compound to leverage these beneficial properties in the design of new and more effective medicines. pipzine-chem.com

Structure-Activity Relationship (SAR) Studies on Pyridine Derivatives with Similar Motifs

Structure-Activity Relationship (SAR) studies are a fundamental component of drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying different parts of a molecule and observing the resulting changes in its efficacy, medicinal chemists can identify the key structural features required for a desired therapeutic effect. nih.gov

For pyridine derivatives, SAR studies have revealed important trends. For example, research on the antiproliferative activity of pyridine derivatives against cancer cell lines has shown that the type, number, and position of substituent groups on the pyridine ring are critical. nih.gov Studies have found that the presence of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity. nih.govnih.gov Conversely, the presence of halogen atoms or other bulky groups can sometimes decrease activity. nih.gov

In the context of antimicrobial agents, SAR studies of pyridine derivatives have helped in the development of compounds with potent activity against drug-resistant bacteria. nih.gov For example, modifications to the substituents on the pyridine ring can lead to compounds that are effective against strains like Staphylococcus aureus. nih.gov These studies provide a rational basis for the design of new pyridine-based drugs, guiding the optimization of lead compounds to improve their potency and selectivity.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Synonyms | 3-Bromo-5-nitro-2-pyridinol, 3-Bromo-5-nitro-2-pyridone |

| Molecular Formula | C₅H₃BrN₂O₃ |

| Molecular Weight | 218.99 g/mol |

| Appearance | Off-white to yellow powder |

| Melting Point | 213-218 °C |

| CAS Number | 15862-33-6 |

Table 2: Illustrative SAR Findings for Pyridine Derivatives

| Base Scaffold | Substituent Modification | Observed Change in Biological Activity | Reference |

| Pyridine | Addition of -OH groups | Increased antiproliferative activity | nih.gov |

| Pyridine | Addition of -OCH₃ groups | Increased antiproliferative activity | nih.gov |

| Pyridine | Presence of bulky halogen atoms | Decreased antiproliferative activity | nih.gov |

| 2-chloro-3-nitropyridine | Substitution with aryl and aminoethylamine fragments, followed by further modifications | Creation of potent GSK3 inhibitors | nih.gov |

Environmental Considerations and Degradation Studies of 3 Bromo 2 Hydroxy 5 Nitropyridine

The environmental impact of synthetic chemical compounds is a critical area of scientific investigation. For 3-Bromo-2-hydroxy-5-nitropyridine, a substituted pyridine (B92270) derivative, understanding its behavior and persistence in various environmental compartments is essential. While specific data on this exact compound is limited, a comprehensive understanding can be built by examining the known environmental fate and degradation pathways of related nitropyridine, halogenated, and hydroxylated aromatic compounds.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The primary role of 3-Bromo-2-hydroxy-5-nitropyridine is often as a starting material or key intermediate in multi-step syntheses. smolecule.comchemicalbook.com A well-documented reaction is its conversion to 3-Bromo-2-chloro-5-nitropyridine. This is typically achieved by treating it with phosphorus oxychloride (POCl₃) in the presence of quinoline (B57606) at elevated temperatures (120°C), a method that can yield the product with high efficiency, around 95%. smolecule.comchemicalbook.comchemicalbook.com

Future research is focused on optimizing these and other synthetic pathways. Key areas of development include:

Microwave-Assisted Synthesis : Exploring microwave-assisted techniques, such as those used for Suzuki-Miyaura couplings with related pyridine (B92270) compounds, could dramatically reduce reaction times and potentially increase yields.

Alternative Reagents and Catalysts : Investigating greener and more cost-effective reagents and catalysts to replace traditional ones like phosphorus oxychloride and quinoline.

Oxidation of Precursors : The synthesis of this compound itself can be achieved through the oxidation of precursors like 3-Bromo-2-methoxy-5-nitropyridine (B21939), presenting another avenue for process optimization.

Selective Functional Group Manipulation : Developing more selective methods to independently react with the nitro, bromo, or hydroxyl groups is crucial. For instance, the nitro group can be reduced to a hydroxyl group using iron powder in acetic acid, enabling a different set of subsequent reactions.

| Reaction Type | Reagents | Product | Yield | Source |

| Chlorination | Phosphorus oxychloride (POCl₃), Quinoline | 3-Bromo-2-chloro-5-nitropyridine | ~95% | smolecule.comchemicalbook.com |

| Nitro Group Reduction | Iron powder, Acetic acid | 3-Bromo-5-amino-2-hydroxypyridine | 94% | |

| Oxidation of Precursor | Oxidizing agents | This compound | Major Product |

Advanced Computational Approaches for Predictive Modeling and Drug Design

Computational chemistry offers powerful tools for predicting the behavior of this compound and its derivatives, accelerating research and development.

Density Functional Theory (DFT) calculations are particularly valuable. For example, using the B3LYP functional with basis sets like 6-311+G(d,p) can model the transition states of reactions such as Suzuki-Miyaura cross-couplings. These models help predict the relative reactivity of different parts of the molecule; for instance, the C-Br bond is inherently more reactive than a C-Cl bond, which influences catalyst choice and reaction conditions.

Furthermore, DFT can be used to model the electronic effects of the substituent groups. The strong electron-withdrawing nature of the nitro group significantly deactivates the pyridine ring, and computational models can quantify this by calculating Mulliken charges to identify electron-deficient regions on the molecule. This predictive power is instrumental in designing new molecules for drug discovery, allowing researchers to estimate a compound's reactivity and potential interaction with biological targets before committing to laboratory synthesis. chemimpex.comsmolecule.com

Integration with Flow Chemistry and Automated Synthesis

For industrial-scale production of derivatives from this compound, there is a clear trend towards adopting continuous flow chemistry and automated systems. smolecule.com These technologies offer significant advantages over traditional batch processing, including enhanced safety, scalability, and product purity.

Industrial synthesis of related halogenated pyridines increasingly utilizes continuous flow reactors for critical steps like halogenation, which are often exothermic and difficult to control in large batches. A typical setup might involve a tubular reactor with static mixers to ensure rapid heat dissipation and uniform mixing. Reactants can be introduced at precise temperatures (e.g., 120°C) with controlled residence times (e.g., 30 minutes), leading to high conversion rates and purities (e.g., 90%) without the need for extensive purification steps like column chromatography. This approach not only improves efficiency but also minimizes waste.

Exploration of New Applications in Emerging Technologies

While primarily known for its use in pharmaceuticals and agrochemicals, the unique electronic and reactive properties of this compound make it a candidate for applications in materials science. smolecule.comsmolecule.com Its structure is of interest for developing new materials with specific functionalities. smolecule.com

Future research could explore its incorporation into:

Organic Electronics : The substituted pyridine ring could be a component in novel organic semiconductors or light-emitting diodes (OLEDs).

Advanced Polymers : Used as a monomer or an additive, it could impart specific properties like thermal stability or flame retardancy to polymers.

Catalysis : The compound or its derivatives could serve as ligands for metal catalysts, influencing their activity and selectivity in complex chemical transformations. smolecule.com

Targeted Research in Specific Biological Areas (General)

This compound is a crucial building block for synthesizing a wide array of biologically active compounds. chemimpex.com Its derivatives have been investigated for numerous therapeutic applications.

Current and future research focuses on its role as an intermediate in the development of treatments for:

Oncology : It is a precursor for various anticancer agents. chemimpex.com Derivatives have demonstrated cytotoxic effects against cancer cell lines in vitro.

Infectious Diseases : The scaffold is used to create novel antibiotics and antibacterial agents to combat resistant strains. chemimpex.com

Metabolic Disorders : Derivatives have shown potential as inhibitors of sodium-glucose transporters (SGLT2), a key target in diabetes management.

Inflammatory Conditions : Related compounds have been noted for their anti-inflammatory properties, and derivatives have been explored as antihistamines.

The compound serves as a versatile starting point, allowing medicinal chemists to synthesize libraries of related structures for screening against a wide range of biological targets. echemi.com

Sustainable Chemistry Initiatives in Pyridine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyridines and their derivatives. In the context of reactions involving this compound, sustainability initiatives focus on several key areas:

Waste Reduction and Management : In industrial processes, the recovery and reuse of materials are critical. For example, methods for recovering unreacted bromine through distillation and neutralizing residual chemicals in the quench liquor are being implemented.

Solvent and Catalyst Optimization : Research aims to replace hazardous solvents and reagents with more environmentally benign alternatives.

By focusing on these areas, the chemical industry aims to make the production of valuable intermediates like this compound more efficient and environmentally responsible.

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-2-hydroxy-5-nitropyridine, and how can reaction efficiency be maximized?

- Methodological Answer : Synthesis typically involves sequential functionalization of pyridine derivatives. For example:

- Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.